Discovery and characterization of N-hexadecanoyl-L-Homoserine lactone
Discovery and characterization of N-hexadecanoyl-L-Homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence, and symbiosis.[1] C16-HSL, with its 16-carbon acyl chain, is one of the more hydrophobic AHLs, a characteristic that influences its diffusion and localization within bacterial systems.[2] This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of C16-HSL, with a focus on its role in the model nitrogen-fixing bacterium Sinorhizobium meliloti.
Discovery and Characterization
The discovery of C16-HSL is intrinsically linked to the broader investigation of quorum sensing in bacteria. While initial studies focused on shorter-chain AHLs in organisms like Vibrio fischeri, subsequent research in soil and symbiotic bacteria revealed a greater diversity of signaling molecules.[3] In Sinorhizobium meliloti, a key bacterium in nitrogen-fixing symbiosis with legumes, a potential quorum-sensing system involving the sinI and sinR genes was identified.[3] Characterization of this system revealed that the SinI synthase is responsible for the production of several long-chain AHLs, including C16-HSL.[3]
The identification and characterization of C16-HSL have been primarily achieved through a combination of chromatographic and mass spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been a powerful tool for the specific and sensitive quantification of AHLs from complex biological samples.[4][5] Thin-layer chromatography (TLC) has also been employed as a method for the detection and preliminary identification of these molecules.[6]
Data Presentation
The following tables summarize key quantitative data related to the biological activity and characterization of C16-HSL and related long-chain AHLs.
| Parameter | Value | Organism | Comments |
| Biological Activity | |||
| Restored Swarming | 5 nM | Sinorhizobium meliloti | Concentration of C16:1-HSL required to restore swarming in a sinI mutant.[7] |
| Restored exp Gene Expression | ~7.5 µM | Sinorhizobium meliloti | Concentration of C16:1-HSL that restored expression of an expE2::lacZ reporter in a sinI mutant.[1] |
| Physical Properties | |||
| Molecular Formula | C₂₀H₃₇NO₃ | - | [2] |
| Molecular Weight | 339.5 g/mol | - | [2] |
Signaling Pathways
In Sinorhizobium meliloti, C16-HSL is a key component of the SinI/SinR/ExpR quorum-sensing system, which regulates various physiological processes, including exopolysaccharide (EPS) production and motility.[8][9]
-
SinI: The AHL synthase responsible for the production of C16-HSL and other long-chain AHLs.[3]
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SinR: A LuxR-type transcriptional regulator that controls the expression of sinI.[8]
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ExpR: Another LuxR-type transcriptional regulator that, in the presence of long-chain AHLs like C16-HSL, controls the expression of a wide range of genes, including those involved in EPS II production and motility.[8][9]
The signaling cascade begins with the synthesis of C16-HSL by SinI. As the bacterial population density increases, the concentration of C16-HSL rises. This AHL then binds to the transcriptional regulator ExpR, activating it. The ExpR-AHL complex can then bind to specific DNA sequences to regulate the expression of target genes.[8][9] Interestingly, the Sin system also exhibits autoregulation, with ExpR influencing the expression of both sinI and sinR.[8]
Caption: The SinI/SinR/ExpR quorum-sensing pathway in S. meliloti.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, detection, and quantification of C16-HSL from bacterial cultures.
Experimental Workflow for C16-HSL Characterization
Caption: A generalized workflow for the characterization of C16-HSL.
Protocol 1: Extraction of C16-HSL from Bacterial Culture
This protocol is adapted from methodologies described for the extraction of long-chain AHLs.[5][10]
Materials:
-
Bacterial culture grown to the desired cell density.
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid).
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator or nitrogen evaporator.
-
Acetonitrile or Methanol (HPLC grade).
-
0.22 µm syringe filters.
Procedure:
-
Cell Pelletting: Centrifuge the bacterial culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For complete removal of cells, the supernatant can be filtered through a 0.22 µm filter.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The organic phase (top layer) contains the AHLs.
-
Collect the organic phase and repeat the extraction on the aqueous phase two more times.
-
-
Solvent Evaporation: Combine the organic phases and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of HPLC-grade acetonitrile or methanol.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC analysis.
Protocol 2: HPLC-MS/MS Analysis of C16-HSL
This protocol provides a general method for the analysis of long-chain AHLs.[5][11]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column (e.g., 2.1 mm × 50.0 mm, 1.8 µm particle size).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution:
-
A typical gradient might start at a lower percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 90-100%) over 20-30 minutes to elute the hydrophobic long-chain AHLs.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. The precursor ion for C16-HSL ([M+H]⁺) is m/z 340.5. A characteristic product ion is m/z 102.1, corresponding to the homoserine lactone ring.
Quantification:
-
Prepare a series of C16-HSL standards of known concentrations.
-
Inject each standard to generate a calibration curve by plotting peak area against concentration.
-
Inject the extracted samples and determine the concentration of C16-HSL by interpolating their peak areas on the standard curve.
Protocol 3: Thin-Layer Chromatography (TLC) for C16-HSL Detection
This protocol provides a basic method for the qualitative detection of C16-HSL.
Materials:
-
Reversed-phase C18 TLC plates.
-
Developing solvent: Methanol/Water (e.g., 80:20 v/v). The optimal ratio may need to be determined empirically.
-
TLC developing chamber.
-
Visualization reagent (e.g., a suitable biosensor overlay or a chemical stain).
Procedure:
-
Sample Application: Spot a small volume (1-5 µL) of the reconstituted extract onto the TLC plate, about 1 cm from the bottom. Also spot a C16-HSL standard for comparison.
-
Development: Place the TLC plate in a developing chamber pre-saturated with the developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely.
-
Visualization:
-
Biosensor Overlay: Overlay the TLC plate with a thin layer of agar (B569324) containing an appropriate AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)). Incubate until spots of reporter gene activity (e.g., color change) appear.
-
Chemical Staining: Spray the plate with a suitable chemical stain (e.g., potassium permanganate (B83412) solution) to visualize the separated compounds.
-
-
Rf Value Calculation: Calculate the retention factor (Rf) for the sample spot and compare it to the standard. Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Conclusion
N-hexadecanoyl-L-Homoserine lactone is a significant long-chain AHL involved in the intricate communication networks of various Gram-negative bacteria. Its role in regulating key symbiotic and virulence-related processes, particularly in Sinorhizobium meliloti, makes it a molecule of great interest for researchers in microbiology, agricultural science, and drug development. The methodologies outlined in this guide provide a robust framework for the extraction, characterization, and quantification of C16-HSL, facilitating further investigations into its biological functions and potential applications as a target for antimicrobial strategies. As our understanding of quorum sensing continues to expand, the detailed study of specific AHLs like C16-HSL will be crucial for unraveling the complexities of bacterial communication and its impact on host-microbe interactions.
References
- 1. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Motility by the ExpR/Sin Quorum-Sensing System in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
